molecular formula C19H23NO6 B5178273 3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide

3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide

Cat. No.: B5178273
M. Wt: 361.4 g/mol
InChI Key: TUTHBEMXLNMINO-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. Benzamide compounds are stable and readily synthesized building blocks known for diverse pharmacological activities, making them valuable scaffolds for developing novel bioactive molecules . The 3,4,5-trimethoxybenzyl moiety is a significant structural feature, recognized as a key intermediate in the synthesis of various pharmaceutical agents . Researchers are exploring this compound and its analogs primarily in the context of enzyme inhibition. Related benzamide structures have demonstrated potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), making them subjects of interest for neurodegenerative disease research . Furthermore, structural analogs featuring the benzimidazole core, which shares some synthetic precursors with benzamides, are extensively investigated in oncology for their interactions with biological targets through hydrogen bonding and π–π stacking, and for their ability to inhibit topoisomerase enzymes . This compound is intended for laboratory research use only to further explore these and other potential mechanisms of action.

Properties

IUPAC Name

3,5-dimethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-22-14-8-13(9-15(10-14)23-2)19(21)20-11-12-6-16(24-3)18(26-5)17(7-12)25-4/h6-10H,11H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTHBEMXLNMINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2=CC(=C(C(=C2)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 3,4,5-trimethoxybenzylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide group results in the formation of an amine.

Scientific Research Applications

3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. This compound may also modulate oxidative stress pathways by scavenging free radicals and inhibiting reactive oxygen species (ROS) production .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide and related benzamides:

Compound Name Substituents/Modifications Biological Activity/Application Key Data/Findings Reference
Target Compound 3,5-Dimethoxybenzoyl + 3,4,5-trimethoxybenzyl Potential kinase/COX-2 inhibitor High lipophilicity (LogP ~4.18) inferred from similar derivatives ; no direct bioactivity data reported.
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzoyl + 4-bromophenyl Synthetic intermediate Crystal structure reveals N–H···O hydrogen bonding chains; no reported bioactivity .
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzoyl + 2-hydroxybenzoyl Antioxidant/C–H functionalization studies 96.9% HPLC purity; ¹H NMR δ 11.63 (amide NH) .
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzoyl + cyanobenzimidazole Anticancer/antimicrobial 72% yield; MP 247–250°C; inhibits COX-2 (IC₅₀ = 0.89 μM) .
3,5-Dimethoxy-N-(pyrimidinyl)benzamide (DAPK1/CSF1R inhibitor) 3,5-Dimethoxybenzoyl + pyrimidinyl-phenoxy Anti-tauopathies agent Dual DAPK1/CSF1R inhibition (IC₅₀ = 0.12 μM and 0.09 μM); reduces neuroinflammation .

Key Structural and Functional Insights

Methoxy Substitution Patterns :

  • The target compound’s six methoxy groups enhance lipophilicity compared to analogues like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide (three methoxy groups) . This may improve membrane permeability but reduce aqueous solubility.
  • Compounds with fewer methoxy groups (e.g., N-(2-hydroxybenzoyl)-3,4,5-trimethoxybenzamide) exhibit polar functional groups (e.g., hydroxyl) that enable hydrogen bonding, influencing target selectivity .

Bioactivity Trends: COX-2 Inhibition: Cyanobenzimidazole-linked derivatives (e.g., compound 22 in ) show potent COX-2 inhibition, suggesting that electron-withdrawing groups (e.g., cyano) enhance enzyme binding. The target compound’s lack of such groups may limit this activity . Kinase Inhibition: The pyrimidinyl derivative () demonstrates that bulky heterocyclic substituents (e.g., morpholinopyridinyl) are critical for dual kinase inhibition, a feature absent in the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis is straightforward (amide coupling), whereas derivatives like the DAPK1/CSF1R inhibitor require multi-step functionalization of pyrimidine rings, reducing yield and scalability .

Biological Activity

3,5-Dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide is an organic compound with a complex structure that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, along with synthesis methods and relevant case studies.

Chemical Structure and Properties

The compound features multiple methoxy groups attached to a benzamide core, enhancing its solubility and reactivity. Its IUPAC name is 3,5-dimethoxy-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide. The presence of these methoxy groups is believed to contribute significantly to its biological activity.

Property Details
Molecular Formula C19H23NO6
Molecular Weight 365.39 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

The biological activity of this compound can be attributed to its interaction with various biological targets. Similar compounds have shown potential in modulating blood pressure and exhibiting local anesthetic effects. The exact mechanism for this compound remains to be fully elucidated but may involve:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Activity : Disruption of microbial cell membranes or inhibition of essential enzymes.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways and cytokine production.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. These properties are essential in combating oxidative stress-related diseases. In vitro assays have demonstrated that this compound can effectively scavenge free radicals.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve the disruption of bacterial cell membranes or inhibition of metabolic pathways critical for bacterial survival. Further studies are required to quantify its efficacy against specific strains.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects in cellular models. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Anticancer Activity

In a study involving various cancer cell lines (e.g., MGC-803 for gastric cancer), related compounds were shown to possess cytotoxic effects. While specific data on this compound is limited, the structural similarities suggest potential as an anticancer agent.

Case Studies

  • Cytotoxicity Assays : A study on related trimethoxy derivatives indicated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 20 to 45 μM . Although direct studies on this specific compound are lacking, it suggests a promising avenue for further research.
  • In Vivo Studies : Related compounds showed significant tumor growth inhibition in animal models . This points towards the potential of this compound as a candidate for further investigation in cancer therapeutics.

Synthesis Methods

The synthesis typically involves the reaction of 3,5-dimethoxybenzoic acid with 3,4,5-trimethoxybenzylamine under acidic or basic conditions. Common coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate the formation of the amide bond.

Q & A

Q. What are the recommended synthetic routes for 3,5-dimethoxy-N-(3,4,5-trimethoxybenzyl)benzamide?

Methodological Answer: The synthesis typically involves coupling 3,5-dimethoxybenzoic acid with 3,4,5-trimethoxybenzylamine using carbodiimide-based coupling agents (e.g., DCC) and catalysts like DMAP. Key steps include:

  • Activation of the carboxylic acid with DCC in anhydrous dichloromethane or DMF at 0–5°C for 1 hour.
  • Addition of 3,4,5-trimethoxybenzylamine under nitrogen atmosphere, followed by stirring at room temperature for 12–24 hours .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Yield optimization requires precise stoichiometric ratios (1:1.2 acid:amine) and moisture-free conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Use reverse-phase HPLC (C18 column, methanol/water 70:30, UV detection at 254 nm) to assess purity (>95%).
  • Structural Confirmation:
    • 1H/13C NMR: Key peaks include methoxy protons (δ 3.7–3.9 ppm, singlet) and benzamide carbonyl (δ ~165 ppm in 13C NMR) .
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ (calculated for C20H24NO7: 390.1553) .
    • FT-IR: Validate amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer: Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish benzyl CH2 protons from methoxy groups .
  • Differential Scanning Calorimetry (DSC): Detect polymorphic forms that may alter spectral profiles.
  • Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in NMR .

Q. What strategies optimize solubility for in vitro biological assays?

Methodological Answer: The compound’s low aqueous solubility (logP ~3.5) can be addressed via:

  • Prodrug Design: Introduce phosphate or glycosyl groups at the benzamide nitrogen to enhance hydrophilicity .
  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) for improved bioavailability .

Q. How to design structure-activity relationship (SAR) studies for substituent effects on bioactivity?

Methodological Answer:

  • Variable Substituent Libraries: Synthesize analogs with modified methoxy groups (e.g., replacing 3,4,5-trimethoxy with halogen or hydroxy groups).
  • Biological Assays: Test against target enzymes (e.g., tubulin polymerization for anticancer activity) using dose-response curves (IC50 determination) .
  • Computational Modeling: Perform docking studies (AutoDock Vina) to correlate substituent bulk/electronic effects with binding affinity to β-tubulin .

Q. What experimental controls are critical in evaluating the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours; monitor degradation via HPLC.
  • Plasma Stability: Use human plasma (37°C, 1–24 hours) to assess esterase-mediated hydrolysis .
  • Light/Oxygen Sensitivity: Store samples under argon in amber vials to prevent photo-oxidation of methoxy groups .

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